Aldoxycarb

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aldoxycarb is a chemical compound primarily used as an insecticide and nematicide. It is the sulfone analogue of aldicarb and is known for its effectiveness in controlling sucking and chewing pests. This compound is highly soluble in water and volatile, with a tendency to leach into groundwater. It is not persistent in soil systems but may be stable in aquatic systems under certain conditions .

Aplicaciones Científicas De Investigación

Aldoxycarb has several applications in scientific research, including:

Chemistry: Used as a model compound to study sulfone chemistry and reaction mechanisms.

Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.

Medicine: Explored for potential therapeutic applications due to its inhibitory effects on cholinesterase enzymes.

Industry: Utilized in agricultural settings to control pests in crops such as cotton, potatoes, and sugarbeet.

Mecanismo De Acción

Aldoxycarb, also known as Sulfocarb, is a carbamate pesticide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning it can suppress the action of acetylcholine esterase temporarily .

Pharmacokinetics

It is known that this compound is highly soluble in water and volatile . These properties suggest that this compound can be easily absorbed and distributed in the environment, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This can disrupt normal nerve function, which is why this compound is effective as a pesticide.

Action Environment

This compound is highly soluble in water and volatile, which means it has a tendency to leach into groundwater . . These environmental factors can influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

Aldoxycarb is a potent acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of nerve cells. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to overstimulation of the nervous system .

Cellular Effects

This compound is toxic to a variety of organisms, including mammals, most aquatic life, and earthworms . It affects cellular function by disrupting normal neurotransmission due to its inhibitory effect on acetylcholinesterase . This can lead to a range of effects, from overstimulation of the nervous system to potential neurotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase . By binding to the active site of this enzyme, this compound prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound is not persistent in soil systems but may be stable in aquatic systems under certain conditions

Dosage Effects in Animal Models

The effects of this compound in animal models are largely dependent on the dosage. It has high mammalian acute toxicity

Transport and Distribution

This compound, due to its high solubility in water and volatility, has a tendency to leach to groundwater This suggests that it can be easily transported and distributed in the environment

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be present in the synaptic cleft of nerve cells where this enzyme is located

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aldoxycarb can be synthesized through the oxidation of aldicarb. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to convert aldicarb into its sulfone analogue, this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain this compound in its desired form.

Análisis De Reacciones Químicas

Types of Reactions: Aldoxycarb undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce other sulfone derivatives.

Reduction: It can be reduced back to aldicarb under specific conditions.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various sulfone and sulfoxide derivatives, depending on the reaction conditions and reagents used.

Comparación Con Compuestos Similares

Aldicarb: The parent compound of aldoxycarb, used as an insecticide and nematicide.

Carbaryl: Another carbamate pesticide with a similar mode of action.

Methomyl: A carbamate insecticide with broad-spectrum activity.

Uniqueness: this compound is unique due to its sulfone structure, which imparts different chemical properties compared to other carbamate pesticides. Its high solubility in water and volatility make it particularly effective in certain environmental conditions .

Propiedades

Número CAS |

1646-88-4 |

|---|---|

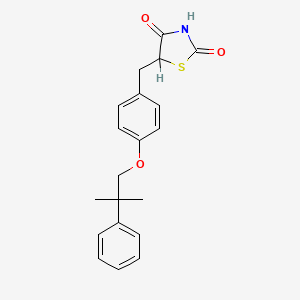

Fórmula molecular |

C7H14N2O4S |

Peso molecular |

222.26 g/mol |

Nombre IUPAC |

[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |

Clave InChI |

YRRKLBAKDXSTNC-UITAMQMPSA-N |

SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

SMILES isomérico |

CC(C)(/C=N\OC(=O)NC)S(=O)(=O)C |

SMILES canónico |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Apariencia |

Solid powder |

melting_point |

141.0 °C |

| 1646-88-4 | |

Descripción física |

Aldicarb sulfone is a white crystalline solid. Insecticide. White solid; [CAMEO] |

Pictogramas |

Acute Toxic; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

aldicarb sulfone aldoxycarb Temik sulfone |

Presión de vapor |

0.00009 [mmHg] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

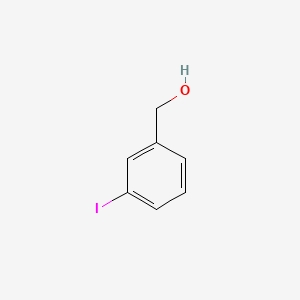

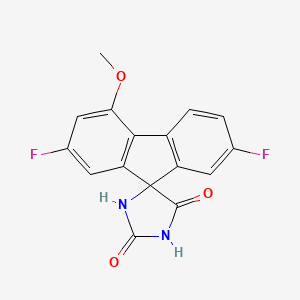

![1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1666755.png)